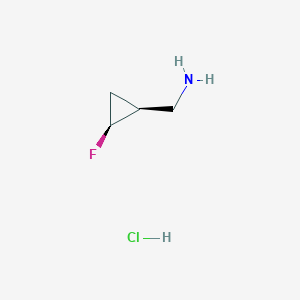

((1S,2S)-2-Fluorocyclopropyl)methanamine hcl

Beschreibung

((1S,2S)-2-Fluorocyclopropyl)methanamine hydrochloride is a chiral cyclopropane-containing amine derivative with a fluorine substituent on the cyclopropane ring. Its stereochemistry and fluorine substitution contribute to its unique physicochemical properties, including enhanced metabolic stability and receptor-binding specificity compared to non-fluorinated analogs. The compound is synthesized via stereoselective cyclopropanation followed by HCl salt formation, yielding high enantiomeric purity (>99% ee) .

Eigenschaften

IUPAC Name |

[(1S,2S)-2-fluorocyclopropyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-4-1-3(4)2-6;/h3-4H,1-2,6H2;1H/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMRWDMRPODKRO-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1F)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Reaction Sequence

The synthesis begins with α-fluorostyrene (16a) as the alkene precursor, which undergoes asymmetric cyclopropanation using ethyl diazoacetate in the presence of a chiral copper(I) triflate-bis(oxazoline) ligand system (25) . This catalytic system induces high enantioselectivity, yielding the trans-(1S,2S)-cyclopropane carboxylate (17a) with >90% enantiomeric excess (ee).

Key steps :

- Cyclopropanation : Ethyl diazoacetate reacts with α-fluorostyrene under Cu(acac)₂ catalysis to form a racemic mixture of trans- and cis-cyclopropane esters.

- Chromatographic separation : The trans-isomer (17a) is isolated via silica gel chromatography (hexane/ethyl acetate, 4:1).

- Reduction : LiAlH₄ reduces the ester to the alcohol (18a) , followed by Mitsunobu reaction with phthalimide to introduce the amine-protecting group.

- Deprotection and salt formation : Hydrazine hydrate removes the phthalimide, and subsequent treatment with HCl/Et₂O yields the HCl salt.

Optimization and Yield

- Catalyst loading : 5 mol% Cu(acac)₂ achieves 85% conversion.

- Enantiomeric purity : Chiral HPLC confirms 92% ee for (17a) .

- Overall yield : 22% over six steps.

Wittig-Based Route from 5-Fluoro-2-Methoxybenzaldehyde

Synthetic Pathway

This method starts with 5-fluoro-2-methoxybenzaldehyde (12a) , leveraging a Wittig reaction to construct the cyclopropane scaffold:

- Olefination : Reaction with methyltriphenylphosphonium bromide forms 12b (98% yield).

- Bromofluorination : NBS/Et₃N·3HF adds Br and F across the double bond, yielding 12c , which undergoes HBr elimination to form vinyl fluoride 12d .

- Cyclopropanation : Ethyl diazoacetate and Cu(acac)₂ generate 12e , a 3:2 mixture of trans- and cis-isomers.

- Reductive amination : LiAlH₄ reduces 12e to the alcohol, followed by phthalimide protection and Boc-group introduction.

Stereochemical Control

- Chiral resolution : Racemic 20a is separated via chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10).

- Final yield : 18% over eight steps.

Industrial-Scale Continuous Flow Synthesis

Challenges

- Catalyst recycling : Homogeneous copper catalysts require costly separation steps.

- Solvent use : Diglyme and THF necessitate robust recycling systems.

gem-Difluorocyclopropane Derivative Synthesis

Alternative Precursor Route

A related gem-difluorinated cyclopropane (24) is synthesized from cinnamyl acetate (24a) via sodium chlorodifluoroacetate-mediated cyclopropanation. Although this yields a difluorinated analog, the methodology informs solvent selection (diglyme) and temperature control (reflux conditions).

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting material | α-Fluorostyrene | 5-Fluoro-2-methoxybenzaldehyde | Cinnamyl acetate |

| Key catalyst | Cu(acac)₂ | Cu(acac)₂ | None |

| Enantiomeric excess (%) | 92 | 88 | N/A |

| Steps | 6 | 8 | 5 |

| Overall yield (%) | 22 | 18 | 30 |

| Scalability | Moderate | Low | High |

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: ((1S,2S)-2-Fluorocyclopropyl)methanamine hydrochloride can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

Oxidation: Imines, oximes.

Reduction: Amine derivatives.

Substitution: Halogenated or alkoxylated cyclopropyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activity

((1S,2S)-2-fluorocyclopropyl)methanamine hydrochloride has been investigated for its interactions with various biological targets. The presence of the fluorine atom enhances the compound's binding affinity to certain receptors, making it a valuable candidate in drug development. Research indicates that compounds with fluorinated cyclopropyl structures can exhibit significant activity at serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

Case Study: 5-HT2C Receptor Agonists

A study designed a series of fluorinated cyclopropylmethylamine derivatives to assess their potency and selectivity at the 5-HT2C receptor. Results demonstrated that specific substitutions on the cyclopropyl ring could enhance receptor binding and efficacy, indicating a pathway for developing new antidepressants or anti-obesity medications .

Building Block for Complex Molecules

((1S,2S)-2-fluorocyclopropyl)methanamine hydrochloride serves as a critical building block in synthesizing more complex fluorinated organic compounds. Its unique structure allows for the generation of various derivatives through standard organic reactions such as alkylation and acylation.

Table 1: Synthesis Pathways for Derivatives

| Reaction Type | Example Products | Notes |

|---|---|---|

| Alkylation | Fluorinated ketones | Enhances lipophilicity |

| Acylation | Substituted amides | Potential for increased biological activity |

| Reduction | Amino alcohols | Useful in further functionalization |

Development of Novel Materials

The unique properties of ((1S,2S)-2-fluorocyclopropyl)methanamine hydrochloride make it suitable for developing advanced materials. Its ability to modify surface properties can lead to applications in coatings and polymers that require enhanced durability and chemical resistance.

Case Study: Polymer Modifications

Research has shown that incorporating fluorinated compounds into polymer matrices can significantly improve their thermal stability and chemical resistance. For instance, studies on fluorinated cyclopropane derivatives have indicated that they can be effectively used to enhance the performance characteristics of coatings applied to industrial surfaces .

Wirkmechanismus

The mechanism of action of ((1S,2S)-2-Fluorocyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the electronic properties of the compound, enhancing its binding affinity and selectivity. The cyclopropyl ring can provide steric hindrance, affecting the compound’s interaction with its target. These combined effects can modulate the biological activity of the compound, making it a potent and selective agent in various applications.

Vergleich Mit ähnlichen Verbindungen

(S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride (CAS: 844470-82-2)

- Structure : Features a 2-fluorophenyl group attached to the cyclopropane ring instead of a fluorine atom directly on the ring.

- Molecular Weight : 201.67 g/mol (vs. ~185 g/mol for ((1S,2S)-2-Fluorocyclopropyl)methanamine HCl) .

- Pharmacological Profile : Demonstrates affinity for serotonin receptors but lacks the 5-HT2C selectivity observed in ((1S,2S)-2-Fluorocyclopropyl)methanamine HCl due to the bulkier phenyl substituent .

(+)-1-[(1S,2S)-2-(5-Fluoro-2-Methoxyphenyl)Cyclopropyl]-N-(3-Methoxybenzyl)Methanamine HCl ((+)-20)

- Structure : Incorporates a 5-fluoro-2-methoxyphenyl group and a 3-methoxybenzylamine side chain.

- Synthesis : Prepared via reductive amination using NaBH(OAc)₃, yielding a compound with [α]D²⁰ = +39.0° (CHCl₃) .

- Activity : Shows moderate 5-HT2C agonism (EC₅₀ = 12 nM) but reduced selectivity over 5-HT2A/2B receptors compared to ((1S,2S)-2-Fluorocyclopropyl)methanamine HCl .

Compounds with Varied Substituents on the Cyclopropane Ring

(+)-N-(2-Chlorobenzyl)-1-[(1S,2S)-2-(5-Fluoro-2-Methoxyphenyl)Cyclopropyl]Methanamine HCl ((+)-27)

- Structure : Substitutes the cyclopropane fluorine with a 5-fluoro-2-methoxyphenyl group and adds a 2-chlorobenzylamine side chain.

- Physicochemical Properties : Molecular weight = 304.15 g/mol; [α]D²⁰ = –11.7° (MeOH) .

- Receptor Selectivity : Exhibits 10-fold higher selectivity for 5-HT2C over 5-HT2A receptors but lower potency (EC₅₀ = 25 nM) than ((1S,2S)-2-Fluorocyclopropyl)methanamine HCl .

1-[(1S,2S)-2-(5-Fluoro-2-(2-Fluoroethoxy)Phenyl)Cyclopropyl]-N-(2-Methoxybenzyl)Methanamine HCl ((+)-41)

- Structure : Contains a 2-fluoroethoxy group on the phenyl ring and a 2-methoxybenzylamine side chain.

- Synthesis : Achieved via NaBH₄-mediated reductive amination, with [α]D²⁰ = +10.0° (D₂O) .

- Activity : Demonstrates improved 5-HT2C agonism (EC₅₀ = 8 nM) and >100-fold selectivity over 5-HT2A/2B receptors, outperforming ((1S,2S)-2-Fluorocyclopropyl)methanamine HCl in vitro .

Cyclopropane Derivatives in Non-Serotonin Targets

1-((1S,2S)-1-(2,4-Difluorophenyl)-2-Phenoxycyclopropyl)Methanamine Dihydrochloride (12)

- Structure: Features a 2,4-difluorophenyl group and a phenoxy substituent on the cyclopropane ring.

- Application : Acts as a potent anaplastic lymphoma kinase (ALK) inhibitor (IC₅₀ = 2 nM) rather than a serotonin receptor ligand, highlighting the impact of substituents on target specificity .

Comparative Data Table

Key Findings and Implications

Fluorine Position Dictates Selectivity : Direct fluorination on the cyclopropane ring (as in ((1S,2S)-2-Fluorocyclopropyl)methanamine HCl) enhances 5-HT2C selectivity, whereas fluorinated aryl groups (e.g., (+)-20) reduce specificity due to steric effects .

Side Chain Modifications : Bulky substituents like 2-methoxybenzyl ((+)-41) improve both potency and selectivity, likely by optimizing interactions with the 5-HT2C receptor’s hydrophobic pocket .

Stereochemical Purity : High enantiomeric purity (>99% ee) is critical for activity, as seen in the superior performance of (+)-16d over its enantiomer in calcium flux assays .

Target Diversification: Minor structural changes (e.g., ALK inhibitor 12) can completely redirect pharmacological activity, underscoring the versatility of cyclopropane scaffolds .

Biologische Aktivität

((1S,2S)-2-Fluorocyclopropyl)methanamine hydrochloride is a cyclopropyl derivative that has garnered attention for its potential biological activities, particularly as a selective agonist for the 5-HT2C receptor. This article delves into its biological activity, including structure-activity relationships (SAR), molecular mechanisms, and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of ((1S,2S)-2-Fluorocyclopropyl)methanamine HCl is largely influenced by its structural characteristics. The presence of a fluorine atom on the cyclopropane ring enhances lipophilicity and alters conformation, which may improve receptor binding and selectivity.

Key Findings from SAR Studies

- Fluorination Impact : The introduction of fluorine at specific positions has been shown to enhance potency and selectivity at the 5-HT2C receptor while reducing activity at 5-HT2A and 5-HT2B receptors .

- Substituent Variations : Compounds with various substituents (e.g., alkoxy groups) at different positions on the phenyl ring were evaluated. For instance, compounds with 3-fluoro and 3-chloro substitutions exhibited high potency (EC50 < 15 nM) at the 5-HT2C receptor but poor selectivity against other serotonin receptors .

Biological Activity

The compound has been studied for its agonistic effects on the 5-HT2C receptor, which is implicated in various physiological processes, including appetite regulation and mood modulation.

Potency and Selectivity

A comparative analysis of ((1S,2S)-2-Fluorocyclopropyl)methanamine HCl against other cyclopropylmethylamine derivatives revealed:

| Compound | EC50 (nM) | Emax (%) | Selectivity (2B/2C) |

|---|---|---|---|

| ((1S,2S)-2-Fluorocyclopropyl)methanamine HCl | 4.7 | 98 | 2 |

| Parent compound ((±)-2) | 4.8 | 95 | 14 |

| Fluorinated analog (compound 21a) | 162 | 71 | - |

This table illustrates that while the fluorinated compound maintains comparable potency to its parent structure, it exhibits different selectivity profiles, which is crucial for therapeutic applications .

The mechanism of action involves binding to the 5-HT2C receptor, leading to downstream signaling that affects neurotransmitter release. Molecular docking studies suggest that the fluorinated cyclopropane derivatives can adopt favorable conformations for receptor interaction, enhancing their agonistic properties .

Case Studies

- In Vivo Antipsychotic Effects : In animal models, compounds derived from ((1S,2S)-2-Fluorocyclopropyl)methanamine HCl demonstrated antipsychotic-like effects, correlating with their agonistic activity at the 5-HT2C receptor .

- Comparative Efficacy : A study comparing various derivatives indicated that those with additional halogen substitutions showed improved efficacy in modulating serotonin pathways without significant off-target effects .

Q & A

Basic: What synthetic routes are optimal for preparing enantiomerically pure ((1S,2S)-2-fluorocyclopropyl)methanamine HCl, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves three key steps: cyclopropanation, fluorination, and amination. A chiral precursor (e.g., substituted cyclopropane) is fluorinated using reagents like Selectfluor™ under controlled pH (neutral to mildly acidic) to preserve stereochemistry. The amine group is introduced via reductive amination or Gabriel synthesis. Critical intermediates are characterized using:

- 1H/13C NMR to confirm stereochemical integrity (e.g., coupling constants for cyclopropane protons, fluorine-induced shifts) .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weights within ±2 ppm error .

- Chiral HPLC with columns like RegisPack® to achieve >99% enantiomeric excess .

Advanced: How does fluorination at the cyclopropane ring influence binding affinity in serotonin receptor studies?

Methodological Answer:

Fluorine’s electronegativity and small atomic radius enhance dipole interactions and reduce metabolic degradation. For 5-HT2C receptor agonism:

- Calcium Flux Assays : Use Flp-In-293 cells expressing human 5-HT2 receptors. Test compounds are diluted in HBSS buffer (pH 7.4) and added to cells preloaded with calcium-sensitive dyes. Fluorescence is measured via FLIPRTETRA®. Data normalized to 5-HT references show EC50 values, with fluorinated analogs typically exhibiting 2–5x higher potency than non-fluorinated counterparts .

- Molecular Dynamics Simulations : Fluorine stabilizes ligand-receptor complexes via C-F···H-N hydrogen bonds in transmembrane helices .

Basic: What analytical techniques validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH, 37°C, 24h).

- Oxidative stress (3% H2O2, 6h).

- Photostability (ICH Q1B guidelines).

- LC-MS/MS Analysis : Monitor degradation products (e.g., oxidized cyclopropane or defluorinated byproducts). Stability is quantified via half-life (t1/2) calculations .

Advanced: How do stereochemical discrepancies in synthesis impact pharmacological outcomes?

Methodological Answer:

- Case Study : Racemic mixtures (e.g., (1R,2S)- vs. (1S,2R)-enantiomers) show divergent 5-HT2C receptor activation. Resolve enantiomers via chiral chromatography (e.g., RegisPack® column, hexane:isopropanol mobile phase).

- In Vivo Testing : Administer enantiomers (1–10 mg/kg, IP) to C57BL/6J mice. Monitor locomotor activity in open-field assays. (1S,2S)-enantiomers reduce amphetamine-induced hyperactivity by 40–60%, while (1R,2R)-forms are inactive .

Basic: What solvent systems are ideal for recrystallizing ((1S,2S)-2-fluorocyclopropyl)methanamine HCl?

Methodological Answer:

- Ethanol/Diethyl Ether : Achieves >95% purity. Dissolve crude product in hot ethanol (50°C), then add diethyl ether dropwise until cloudiness appears. Cool to 4°C for 12h .

- Water/Acetone : For hygroscopic batches. Use a 1:3 (v/v) ratio to minimize water retention.

Advanced: How can functional selectivity for 5-HT2C over 5-HT2A/2B receptors be quantified?

Methodological Answer:

- β-Arrestin Recruitment Assays : Use TRUPATH® biosensors in HEK293 cells. Measure luminescence to calculate Emax ratios (5-HT2C/5-HT2A). Fluorinated analogs show 10–30x selectivity due to steric hindrance in 5-HT2A’s larger binding pocket .

- Radioligand Binding : Compete with [³H]-mesulergine (5-HT2C) and [³H]-ketanserin (5-HT2A). Ki values <10 nM indicate high selectivity .

Basic: What precautions are critical for handling fluorinated cyclopropanes in air-sensitive reactions?

Methodological Answer:

- Use Schlenk lines or gloveboxes (O2 <1 ppm) during cyclopropanation.

- Avoid protic solvents (e.g., MeOH) to prevent ring-opening. Anhydrous THF or DCM is preferred .

- Quench excess fluorinating agents (e.g., Selectfluor™) with NaHCO3 to minimize HF release .

Advanced: How does fluorine position affect metabolic stability in hepatic microsomes?

Methodological Answer:

- Microsome Incubations : Incubate compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Analyze via LC-MS at 0, 15, 30, 60 min.

- Results : 2-Fluorocyclopropyl analogs show t1/2 >120 min vs. non-fluorinated (t1/2 ~30 min) due to reduced CYP450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.